Guanidinoethyl sulfonate
Description
Properties
IUPAC Name |
2-(diaminomethylideneamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O3S/c4-3(5)6-1-2-10(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLRIMRKZBSSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202654 | |
| Record name | Taurocyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Taurocyamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
39 mg/mL at 21 °C | |
| Record name | Taurocyamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
543-18-0 | |
| Record name | 2-[(Aminoiminomethyl)amino]ethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taurocyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taurocyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Taurocyamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanidinoethyl sulfonate can be synthesized through the reaction of ethylene diamine with methyl methanesulfonate. The reaction typically involves controlling the temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to maintain product purity and yield. The compound is often produced in solid form and stored under specific conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Guanidinoethyl sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulfonate derivatives.
Reduction: Reduction reactions can modify the guanidino group, leading to different amine derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various sulfonate and amine derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Biochemical Properties and Metabolism
Taurocyamine is primarily known as an intermediate in taurine metabolism. It is synthesized from cysteine through a series of enzymatic reactions involving 3-sulfinoalanine. This compound plays a significant role in the regulation of intracellular pH levels, particularly under conditions of anoxic stress where lactic acidosis occurs .
Table 1: Key Metabolic Pathways Involving Taurocyamine
| Pathway | Description |
|---|---|
| Taurine Metabolism | Intermediate in taurine biosynthesis |
| Lactic Acid Regulation | Reduces intracellular lactic acidosis |
| Guanidino Compound Formation | Acts as a precursor for phosphotaurocyamine |
Neuroprotective Effects
Research has demonstrated that taurocyamine acts as an endogenous alkaline "shifter," helping to mitigate the effects of lactic acidosis in the brain during anoxic conditions. By promoting a shift in pH towards alkalinity, taurocyamine may protect neuronal cells from damage associated with acidosis .
Case Study: Neuroprotection in Ischemic Conditions
In a study involving rodent models, taurocyamine administration was shown to significantly reduce neuronal death following ischemic injury, suggesting its potential as a neuroprotective agent in clinical settings .
3.1. Chronic Kidney Disease
Plasma levels of taurocyamine are notably elevated in patients with chronic renal failure, indicating its potential as a biomarker for renal function and disease progression .
3.2. Obesity and Metabolic Disorders
Recent studies have suggested that taurocyamine or its derivatives may play a role in energy metabolism and weight regulation. The manipulation of taurine levels through compounds like taurocyamine has been linked to improved glucose homeostasis and reduced adiposity in animal models .
Table 2: Therapeutic Potential of Taurocyamine
| Condition | Potential Application |
|---|---|
| Chronic Kidney Disease | Biomarker for renal function |
| Ischemic Brain Injury | Neuroprotective agent |
| Obesity | Modulator of energy metabolism |
Research Insights and Future Directions
The ongoing research into taurocyamine's properties continues to unveil new applications across various fields:
- Neuroscience : Further exploration into taurocyamine's mechanisms could lead to novel treatments for neurodegenerative diseases.
- Metabolic Studies : Investigating the role of taurocyamine in metabolic pathways may reveal new strategies for managing obesity and related disorders.
- Pharmacological Development : The development of taurocyamine analogs could enhance its therapeutic efficacy and broaden its application range.
Mechanism of Action
Guanidinoethyl sulfonate exerts its effects by acting as a competitive inhibitor of taurine transport. It mimics the action of taurine on long-term synaptic potentiation and can replace taurine function in some mechanisms, such as those implicated in synaptic plasticity. The compound reduces extracellular taurine levels and affects the magnitude of taurine released in response to specific stimuli .
Comparison with Similar Compounds
Structural Analogs
Taurocyamine belongs to a family of guanidino compounds and phosphagens, which include:
Key Structural Differences :
- Taurocyamine’s sulfonate group distinguishes it from creatine (carboxylate) and lombricine (hydroxyl-phosphate), influencing solubility and transporter affinity .
- Unlike arginine, taurocyamine lacks an α-amino group, limiting its role in protein synthesis but enhancing specificity for TK enzymes .
Enzyme Specificity and Kinetic Parameters
Taurocyamine kinase (TK) exhibits strict substrate specificity compared to related phosphagen kinases:
K' = [phosphagen][ADP]/[ATP][free guanidine]; ‡Relative to CK; †Data from *Paragonimus westermani TK .
- Substrate-Binding Mechanism :
- SmTK uses a phosphagen-specific loop with Arg426 to stabilize taurocyamine’s sulfonate group via hydrogen bonding, a feature absent in AKs (replaced by tyrosine) .
- In hypotaurocyamine kinase (HTK), ancestral arginine-binding residues are lost, enabling exclusive specificity for taurocyamine over arginine .
Thermodynamic and Functional Comparisons
Phosphagens vary in their ability to buffer ATP under physiological conditions:
- Phosphocreatine (PC) : Highest K' value (100–160% of CK), enabling ATP buffering at high ATP/ADP ratios .
Biological Activity
Taurocyamine, a guanidino-taurine analogue, has garnered attention for its biological properties and potential therapeutic applications. This article delves into the biological activity of taurocyamine, focusing on its mechanisms of action, physiological effects, and relevant research findings.
Taurocyamine is synthesized from taurine and hypotaurine metabolism and is characterized by its alkaline properties. It functions primarily as an endogenous "alkaline shifter," effectively reducing intracellular lactic acidosis in brain tissue during anoxic conditions. This pH shift is believed to protect against the harmful effects associated with lactic acidosis, particularly in neuronal cells .
Key Chemical Properties:
- Molecular Formula: C₄H₁₃N₅O₃S
- Molecular Weight: 175.23 g/mol
- pKa: Strongest basicity at approximately 11.77 .
Biological Effects
-
Inhibition of Taurine Transport:
Taurocyamine has been identified as an inhibitor of taurine transport in the brain, which may influence various neurological processes . This inhibition can affect neurotransmission and cellular signaling pathways. -
Glycine Receptor Antagonism:
It acts as a glycine receptor antagonist, suggesting a role in modulating excitatory neurotransmission. This property may have implications for conditions such as epilepsy or other neurological disorders where glycine receptors are involved . -
Renal Function:
Elevated plasma levels of taurocyamine have been noted in patients with chronic renal failure, indicating a potential biomarker for renal dysfunction . Its role in renal physiology remains an area for further exploration.
Case Studies and Experimental Data
A variety of studies have examined the biological activity of taurocyamine:
-
Study on Mitochondrial Taurocyamine Kinase:
Research has identified amino acid residues crucial for taurocyamine binding in mitochondrial taurocyamine kinase from Arenicola brasiliensis. Mutations at specific sites (Y84E and Y87E) demonstrated significant reductions in affinity and catalytic activity, highlighting the importance of these residues in enzymatic function . -
Impact on Brain Metabolism:
A study indicated that taurocyamine effectively mitigates lactic acidosis during hypoxic conditions in neuronal cells, suggesting therapeutic potential for ischemic brain injuries . -
Comparative Analysis of Phosphagen Systems:
Taurocyamine's role within the phosphagen system has been compared to other kinases like creatine kinase, revealing evolutionary adaptations that enhance its functional specificity in certain organisms .
Data Table: Summary of Key Studies on Taurocyamine
Q & A
Q. What are the fundamental physicochemical properties of Taurocyamine, and how do they influence experimental design?
Taurocyamine (2-(diaminomethylideneamino)ethanesulfonic acid) has a molecular formula of C₃H₉N₃O₃S, a molecular weight of 167.19 g/mol, and a logP value of 0.629, indicating moderate hydrophobicity . Its solubility in water is ~50 mg/mL (299.06 mM), but for in vivo studies, 25 mg/mL (149.53 mM) in PBS is recommended to avoid precipitation . Storage conditions (-20°C for long-term stability) and solvent selection (DMSO for stock solutions) are critical to maintaining compound integrity during experiments .
Q. How can Taurocyamine be effectively utilized as a taurine transport antagonist in cellular or animal models?
Taurocyamine competes with taurine for transport proteins, making it useful for inducing taurine deficiency. In rodent models, administer 10–50 mg/kg intraperitoneally to pregnant rats, monitoring urinary taurine excretion and fetal tissue depletion . Control groups should receive equivalent saline/DMSO vehicles to isolate pharmacological effects. Validate transport inhibition via HPLC or fluorometric assays to quantify intracellular taurine levels .
Q. What are the best practices for preparing and validating Taurocyamine solutions in biochemical assays?
- Stock solutions : Dissolve in DMSO (≥99.9% purity) at 50–100 mM, aliquot, and store at -80°C (stable for 6 months).
- Working solutions : Dilute in PBS or culture media; ensure clarity before use. Vortex thoroughly and centrifuge (10,000 ×g, 5 min) to remove particulates .
- Validation : Confirm concentration via UV-Vis spectroscopy (λmax = 210 nm) or LC-MS .
Advanced Research Questions
Q. How do kinetic parameters (Km, Kd, kcat) of Taurocyamine kinase vary under different experimental conditions?
In the Paragonimus westermani Taurocyamine kinase (TK) assay, Km for Taurocyamine was determined using Lineweaver-Burk plots with varying substrate concentrations (0.1–10 mM) and fixed ATP (3–10 mM). Reactions were conducted in 100 mM Tris-HCl (pH 8.0) at 25°C, with initial velocities measured spectrophotometrically. The Km ranged from 1.2–2.5 mM depending on ATP availability, highlighting the need to standardize cofactor concentrations . Discrepancies in reported Km values may arise from buffer ionic strength or enzyme source differences; replicate assays under identical conditions and use robust statistical fitting (e.g., nonlinear regression in GraphPad Prism) .
Q. What methodological strategies resolve contradictions in Taurocyamine’s role in chloride channel modulation?
Conflicting reports on Taurocyamine’s interaction with chloride channels may stem from model specificity (e.g., mammalian vs. invertebrate systems) or concentration-dependent effects. To address this:
- Dose-response profiling : Test 0.1–10 mM Taurocyamine in patch-clamp assays on HEK293 cells expressing ClC-2 channels.
- Control for off-target effects : Use taurine (1–5 mM) as a competitor and validate with CRISPR-knockout models of taurine transporters .
- Meta-analysis : Compare datasets using PRISMA guidelines to identify confounding variables (e.g., pH, temperature) .
Q. How can thermodynamic studies elucidate Taurocyamine’s enzyme-binding mechanisms?
Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding thermodynamics (ΔG, ΔH, ΔS) between Taurocyamine and TK. For example:
- ITC : Titrate 0.5 mM Taurocyamine into 0.05 mM TK in 20 mM HEPES (pH 7.4) at 25°C.
- Data analysis : Fit to a one-site model to derive Kd and stoichiometry. Compare with ATP-binding data to infer sequential vs. random substrate binding .
Methodological Frameworks for Research Design
Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question on Taurocyamine’s metabolic impact?
- Feasible : "Does Taurocyamine alter hepatic glutathione synthesis in taurine-depleted mice?" (Requires LC-MS/MS and knockout models, achievable within 12 months.)
- Novel : Investigate understudied pathways (e.g., mTOR signaling) instead of well-characterized antioxidant roles.
- Ethical : Adhere to ARRIVE guidelines for animal welfare in depletion studies .
Q. What statistical approaches are optimal for analyzing contradictory data on Taurocyamine’s solubility in aqueous buffers?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
